1-tosyl-1H-indole-3-sulfonyl chloride
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Overview
Description
1-Tosyl-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C15H12ClNO4S2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-tosyl-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-tosyl-1H-indole-3-sulfonyl chloride typically involves the tosylation of indole derivatives. One common method includes the reaction of indole with tosyl chloride in the presence of a base such as pyridine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-Tosyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form complex organic molecules
Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tosyl-1H-indole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-Tosyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: Known for its use in the synthesis of indole-based pharmaceuticals.
1H-indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-indole-3-butyric acid: Used as a rooting agent in plant propagation.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and makes it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S2/c1-11-6-8-12(9-7-11)23(20,21)17-10-15(22(16,18)19)13-4-2-3-5-14(13)17/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGVMXRUDJCUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881406-30-0 |
Source
|
Record name | 1-Tosyl-1H-indole-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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